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molecular formula C5H5BrCl2N2 B8697181 4-Bromo-3-dichloromethyl-1-methylpyrazole

4-Bromo-3-dichloromethyl-1-methylpyrazole

Cat. No. B8697181
M. Wt: 243.91 g/mol
InChI Key: ACVWHDUFQJHVRR-UHFFFAOYSA-N
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Patent
US08153820B2

Procedure details

At 160° C., 4-bromo-3-dichloromethyl-1-methylpyrazole (3.0 g; 0.01 mol; 90% pure according to GC analysis) was stirred with triethylamine trishydrofluoride (25 g, 0.16 mol) under autogenous pressure (<1 bar) for 1 h. After venting, the reaction mixture is added to ice (200 g), made alkaline with aqueous sodium hydroxide solution and extracted three times with methyl tert-butyl ether (100 ml). The combined organic phases were washed successively with dilute hydrochloric acid (100 ml) and a saturated aqueous NaCl solution (100 ml) and dried over magnesium sulfate, and the solvent was removed under reduced pressure. 4-Bromo-3-difluoromethyl-1-methylpyrazole was isolated in a purity of 81.3% (GC analysis) with a yield of 2.0 g (70%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH:8](Cl)Cl)=[N:4][N:5]([CH3:7])[CH:6]=1.[FH:11].[FH:12].F.C(N(CC)CC)C.[OH-].[Na+]>>[Br:1][C:2]1[C:3]([CH:8]([F:12])[F:11])=[N:4][N:5]([CH3:7])[CH:6]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=NN(C1)C)C(Cl)Cl
Name
Quantity
25 g
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with methyl tert-butyl ether (100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed successively with dilute hydrochloric acid (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous NaCl solution (100 ml) and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NN(C1)C)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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